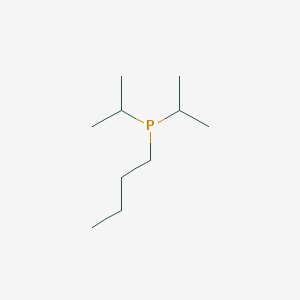
6,6'-Bis(diphenylphosphoryl)-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-Bis(diphenylphosphoryl)-2,2’-bipyridine is a compound that belongs to the class of bipyridine derivatives. It is characterized by the presence of two diphenylphosphoryl groups attached to the 6,6’ positions of a bipyridine core. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Bis(diphenylphosphoryl)-2,2’-bipyridine typically involves the dilithiation of a bipyridine precursor followed by the introduction of diphenylphosphoryl groups. One common method involves the use of tert-butyllithium at low temperatures, followed by treatment with diphenylphosphinic chloride. This reaction results in the formation of the desired diphosphine dioxide in moderate yields .
Industrial Production Methods
While specific industrial production methods for 6,6’-Bis(diphenylphosphoryl)-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6,6’-Bis(diphenylphosphoryl)-2,2’-bipyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl groups back to phosphines.
Substitution: The bipyridine core can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can regenerate the original phosphine groups.
Scientific Research Applications
6,6’-Bis(diphenylphosphoryl)-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between metal ions and biological molecules.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: It finds applications in the development of new materials, including catalysts and polymers
Mechanism of Action
The mechanism by which 6,6’-Bis(diphenylphosphoryl)-2,2’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. The bipyridine core acts as a bidentate ligand, forming stable complexes with metals. These complexes can then participate in various catalytic and chemical processes, influencing reaction pathways and outcomes .
Comparison with Similar Compounds
Similar Compounds
- 1,6-Bis(diphenylphosphino)hexane
- 1,2-Bis(diphenylphosphino)benzene
- cis-1,2-Bis(diphenylphosphino)ethylene
- 1,5-Bis(diphenylphosphino)pentane
- Ethylenebis(diphenylphosphine)
Uniqueness
What sets 6,6’-Bis(diphenylphosphoryl)-2,2’-bipyridine apart from these similar compounds is its unique bipyridine core, which provides distinct electronic properties and coordination behavior. This makes it particularly useful in applications requiring specific ligand-metal interactions .
Properties
CAS No. |
64741-33-9 |
|---|---|
Molecular Formula |
C34H26N2O2P2 |
Molecular Weight |
556.5 g/mol |
IUPAC Name |
2-diphenylphosphoryl-6-(6-diphenylphosphorylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C34H26N2O2P2/c37-39(27-15-5-1-6-16-27,28-17-7-2-8-18-28)33-25-13-23-31(35-33)32-24-14-26-34(36-32)40(38,29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-26H |
InChI Key |
ADJBILHINIYELW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC(=N3)C4=NC(=CC=C4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2(3H)-Furanone, 3-[1-[(4-chlorophenyl)amino]ethylidene]dihydro-, (Z)-](/img/structure/B14497841.png)
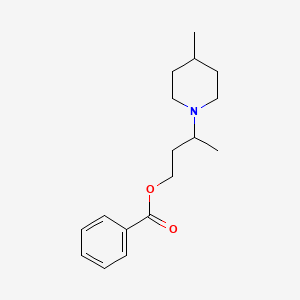
![3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol](/img/structure/B14497863.png)
![N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine](/img/structure/B14497869.png)
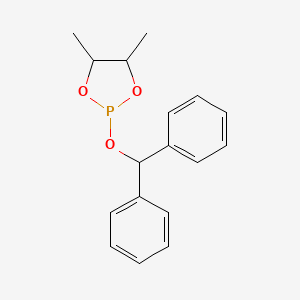
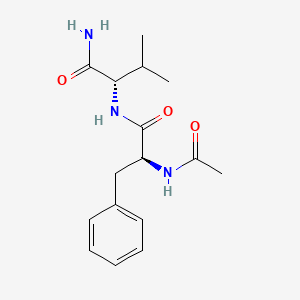
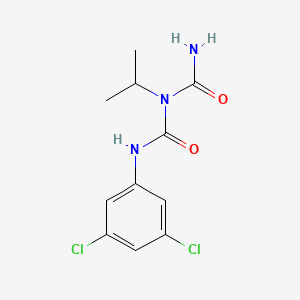
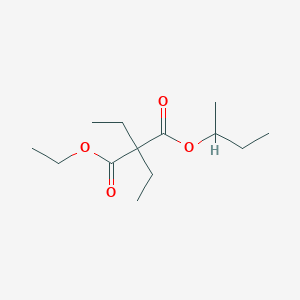
![4,5-Diphenyl-2-[(2,2,2-trifluoroethyl)sulfanyl]-1H-imidazole](/img/structure/B14497893.png)
![N,N-Dimethyl-1-[(trimethylsilyl)oxy]but-1-en-1-amine](/img/structure/B14497901.png)
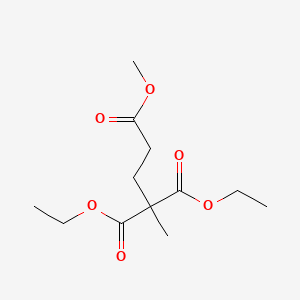
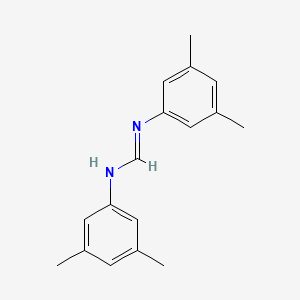
![(Butane-1,4-diyl)bis[methyl(phenyl)arsane]](/img/structure/B14497916.png)
